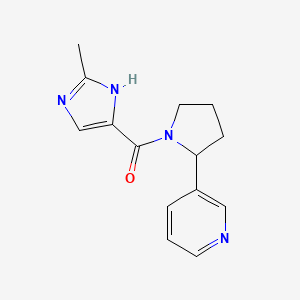![molecular formula C20H30N4O2 B7175218 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7175218.png)
4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group, a diazepane ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of 4-benzylpiperidine. One common method involves the catalytic hydrogenation of 4-cyanopyridine with toluene to yield 4-benzylpyridine, followed by further hydrogenation to obtain 4-benzylpiperidine . This intermediate is then reacted with appropriate reagents to introduce the diazepane and carboxamide functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as a monoamine releasing agent, selectively releasing neurotransmitters like dopamine and norepinephrine . This interaction can modulate various biochemical pathways, making it a candidate for treating conditions like depression and ADHD.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the diazepane and carboxamide functionalities.
Benzylpiperazine: Another piperidine derivative with similar pharmacological properties.
Tetrahydroisoquinoline: Contains a similar ring structure but differs in its chemical reactivity and applications.
Uniqueness
4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide is unique due to its combination of a piperidine ring, diazepane ring, and carboxamide group
Properties
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c21-20(26)24-10-4-9-22(13-14-24)16-19(25)23-11-7-18(8-12-23)15-17-5-2-1-3-6-17/h1-3,5-6,18H,4,7-16H2,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAKFPANEMETNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)N)CC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1H-imidazole-5-carboxamide](/img/structure/B7175168.png)
![N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B7175171.png)
![2-Hydroxy-1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7175186.png)
![N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7175193.png)
![N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7175197.png)
![6-(azepan-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7175205.png)
![(2-Hydroxy-3-methylphenyl)-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7175213.png)
![N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7175225.png)
![N-[2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-2-methoxybenzamide](/img/structure/B7175233.png)
![[1-[(1-Propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7175242.png)
![N-(3,4-dimethoxyphenyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175249.png)
![3-methyl-N-(2-piperidin-1-ylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175254.png)
![N-[3-(methylcarbamoyl)phenyl]-3-(4-methylpyrazol-1-yl)piperidine-1-carboxamide](/img/structure/B7175255.png)
